N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide
Description
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic acetamide derivative featuring a dihydropyridinone core substituted with a piperidine sulfonyl group at position 5. The acetamide moiety is N-ethyl-N-phenyl-substituted, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-ethyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-23(17-9-5-3-6-10-17)20(25)16-21-15-18(11-12-19(21)24)28(26,27)22-13-7-4-8-14-22/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJJSDFRAQCZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Dihydropyridinone Moiety: This involves the cyclization of appropriate precursors under specific conditions to form the dihydropyridinone ring.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Structural Differences and Implications
Core Structure: The target compound and analog share the dihydropyridinone core, which is redox-active and may participate in hydrogen bonding. Compounds in employ a hexanamide backbone with hydroxy and tetrahydro-pyrimidinyl groups, suggesting divergent targeting mechanisms (e.g., protease inhibition vs. kinase modulation) .
Substituent Effects :
- The N-ethyl-N-phenyl group in the target compound introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to the N-(3-chlorophenyl) group in .
- The piperidine sulfonyl group, common to the target compound and , is absent in and analogs, implying distinct pharmacophoric requirements.
Stereochemistry :
- compounds (m, n, o) highlight the importance of stereochemistry, with variations at positions 2, 4, and 5 altering spatial orientation and likely biological activity .
Research Findings and Hypotheses
While experimental data for the target compound are lacking, insights can be extrapolated from analogs:
- Compound : Safety guidelines (P201, P210) indicate flammability risks, suggesting the target compound may require similar handling precautions .
- Compounds : Stereochemical complexity may correlate with selective binding, a feature that could guide optimization of the target compound’s ethyl-phenyl substituents .
Biological Activity
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic compound notable for its complex structure, which includes a piperidine sulfonyl group and a dihydropyridinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide .
Structural Formula
The biological activity of this compound is closely related to its interaction with specific biological targets. The piperidine sulfonyl group is believed to facilitate binding to certain receptors or enzymes, while the dihydropyridinone moiety may participate in redox reactions or other biochemical pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies utilizing the Sulforhodamine B (SRB) assay have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and lung cancer cells .
Enzyme Inhibition
The compound has been shown to interact with macrophage migration inhibitory factor (MIF), a protein implicated in various inflammatory processes. By binding to MIF, it may modulate immune responses and inflammation . This interaction suggests potential applications in treating diseases characterized by excessive inflammation.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound displayed potent anticancer activity against cultured leukemia and lymphoma cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting effective inhibition of tumor growth .
- MIF Binding Affinity : Another investigation highlighted the binding affinity of the compound for MIF, showing that it competes effectively with known inhibitors for the tautomerase site of MIF. This property could lead to novel therapeutic strategies for managing inflammation-related conditions .
Comparison with Similar Compounds
The uniqueness of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-y]-N-phenyacetamide lies in its specific combination of functional groups compared to other acetamides. This unique structure may confer distinct biological activities or reactivity profiles that are not observed in structurally similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-[2-oxo... | Structure | Anticancer activity against leukemia |
| Similar Compound A | Structure | Moderate enzyme inhibition |
| Similar Compound B | Structure | Weak anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
